molecular formula C9H13N3O3S B386161 Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 98840-82-5

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B386161
CAS No.: 98840-82-5
M. Wt: 243.29g/mol
InChI Key: JDCJWQSKNFIJCC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Registry Number 98840-82-5 . It is supplied with a high purity level of 95% and is intended for research and development purposes . This compound is part of the thiazole family, a class of organic heterocyclic compounds known for their diverse chemical properties and utility in various scientific fields . Researchers value this specific ester for its potential as a building block or intermediate in the synthesis of more complex molecules. It is For Research Use Only. This product is not intended for diagnostic or therapeutic uses for humans or animals.

Properties

IUPAC Name

ethyl 2-(2-acetylhydrazinyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-4-15-8(14)7-5(2)10-9(16-7)12-11-6(3)13/h4H2,1-3H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCJWQSKNFIJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NNC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Derivatives in Medicinal Chemistry

Thiazoles are sulfur- and nitrogen-containing heterocycles with broad applications in drug development. The 2-amino-4-methylthiazole-5-carboxylate scaffold, in particular, serves as a precursor for antibiotics like cefditoren pivoxil and antineoplastic agents. Substituents at the 2-position, such as hydrazine derivatives, enhance bioactivity by modulating electronic and steric properties. Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate combines a reactive hydrazino group with a stabilizing acetyl moiety, making it a versatile intermediate for further functionalization.

Regiochemical Considerations

The target compound’s structure requires precise regiochemical control:

  • Position 2 : 2-Acetylhydrazino (-NH-NHAc) group.

  • Position 4 : Methyl substituent.

  • Position 5 : Ethyl carboxylate.
    Synthetic routes must ensure correct substituent placement to avoid regioisomers, such as the 5-methyl-4-carboxylate analog listed in ChemSpider.

Synthetic Routes to this compound

One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

The foundational step involves preparing ethyl 2-amino-4-methylthiazole-5-carboxylate (4a ) via a streamlined one-pot method:

Reagents :

  • Ethyl acetoacetate (1 ), N-bromosuccinimide (NBS), thiourea (3a ).

Procedure :

  • Bromination of ethyl acetoacetate with NBS in dichloromethane yields ethyl 2-bromo-3-oxobutanoate (2 ).

  • Cyclocondensation of 2 with thiourea in ethanol under reflux forms 4a via thiazole ring closure.

Key Data :

  • Yield: 70–85%.

  • Purity: >95% (HPLC).

This method eliminates intermediate isolation, enhancing efficiency compared to traditional two-step protocols.

Acetylation of the 2-Amino Group

The amino group in 4a is acetylated to form ethyl 2-acetamido-4-methylthiazole-5-carboxylate (2 ):

Reagents :

  • Acetic anhydride, pyridine.

Conditions :

  • Warming at 50–60°C for 1 hour.

Key Data :

  • Yield: 73%.

  • IR (cm⁻¹): 1730 (ester C=O), 1670 (amide C=O).

  • ¹H NMR (δ ppm): 1.35 (t, J = 9 Hz, ester -CH₃), 2.15 (s, acetyl -CH₃).

Hydrazide Formation

Reacting 2 with hydrazine hydrate yields 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide (3 ):

Conditions :

  • Reflux in ethanol for 4 hours.

Key Data :

  • Yield: 85%.

  • IR (cm⁻¹): 3300–3100 (N-H), 1670 (amide C=O).

Acetylation of the Hydrazide Moiety

The hydrazide 3 is acetylated to install the 2-acetylhydrazino group:

Reagents :

  • Acetic anhydride, pyridine.

Conditions :

  • Stirring at room temperature for 2 hours.

Key Data :

  • Yield: 78–90%.

  • ¹H NMR (δ ppm): 2.10 (s, acetyl -CH₃), 8.20 (s, thiazole -H).

Alternative Pathways and Optimization

Direct Hydrazine Functionalization

An alternative route bypasses intermediate 2 by reacting 4a with hydrazine hydrate, followed by acetylation:

Conditions :

  • Hydrazine hydrate in ethanol, reflux (6 hours).

  • Acetic anhydride in pyridine, 0°C (1 hour).

Advantages :

  • Fewer steps (3 vs. 4).

  • Overall yield: 65–70%.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)
One-pot → 4a 185>95
Acetylation → 2 27398
Hydrazide → 3 38597
Full route46899

The full route offers higher purity but requires meticulous intermediate purification.

Spectroscopic Characterization

Infrared Spectroscopy

  • Ester C=O : 1730 cm⁻¹.

  • Amide C=O : 1670 cm⁻¹.

  • N-H Stretch : 3300–3100 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR :

    • Ester -CH₃: δ 1.35 (t, J = 9 Hz).

    • Acetyl -CH₃: δ 2.10 (s).

    • Thiazole -H: δ 8.20 (s).

  • ¹³C NMR :

    • C=O (ester): 165 ppm.

    • C=O (amide): 170 ppm .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H13N3O3S
  • Molecular Weight : 243.28 g/mol
  • Structural Features : The compound contains a thiazole ring, an acetylhydrazine moiety, and a carboxylate group, which contribute to its biological activity.

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for various biological activities:

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains. For instance, compounds derived from similar thiazole structures have shown promising results against Staphylococcus aureus and Escherichia coli .
    • A comparative study found that certain derivatives demonstrated lower minimum inhibitory concentrations (MIC) than standard antibiotics like Ciprofloxacin .
  • Antitubercular Activity :
    • Research has highlighted the potential of thiazole derivatives in combating tuberculosis. This compound analogs have been tested for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
  • Inhibition of Enzymatic Activity :
    • The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. This mechanism is crucial for developing new therapeutic agents targeting specific diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance its biological activity.

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1AcetylationAcetic anhydrideFormation of acetylhydrazine
2Thiazole FormationThioamide derivativesCreation of thiazole ring
3EsterificationEthanol and acid catalystFinal product formation

Case Studies

  • Antimicrobial Study :
    • A study published in the Chemistry & Biology Interface journal demonstrated that ethyl derivatives of thiazoles showed enhanced antimicrobial activity against Bacillus subtilis and Aspergillus niger. The study utilized MIC assays to evaluate effectiveness .
  • Antitubercular Activity Assessment :
    • In another investigation, compounds structurally related to this compound were tested for their antitubercular properties, revealing significant inhibition against Mycobacterium smegmatis with MIC values comparable to established treatments .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications at Position 2

The substituent at position 2 of the thiazole ring plays a critical role in determining biological activity. Below is a comparison of key analogues:

Compound Name Position 2 Substituent Position 4 Substituent Key Findings Reference
Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate 2-Acetylhydrazino Methyl Structural flexibility for hydrogen bonding; uncharacterized bioactivity.
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate Acetamido Methyl Intermediate in synthesis; no direct bioactivity reported.
Ethyl 2-[(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate (4-Chlorophenoxy)acetamido Methyl Enhanced lipophilicity; potential for antimicrobial applications.
Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate 3-Nitrobenzamido Methyl Electron-withdrawing nitro group; uncharacterized activity.
Ethyl 2-guanidino-4-methyl-1,3-thiazole-5-carboxylate Guanidino Methyl Basic guanidine group; possible interaction with nucleic acids.

Key Observations :

  • Acetylhydrazino vs. Acetamido: The acetylhydrazino group (target compound) introduces a secondary amine, enabling additional hydrogen bonding compared to the acetamido group ().
  • Aromatic vs.

Biological Activity

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 98840-82-5) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a complex structure characterized by its thiazole ring, hydrazine moiety, and carboxylate functionality, which contribute to its diverse biological effects.

  • Molecular Formula : C₉H₁₃N₃O₃S
  • Molecular Weight : 243.28 g/mol
  • Synonyms : this compound; AF-886/31411062; BAS 03242169

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study found that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of mitochondrial function .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Topoisomerase II Inhibition : Similar compounds have been shown to stabilize covalent complexes between topoisomerase II and DNA, leading to DNA fragmentation and cell death .
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells, promoting oxidative stress and subsequent apoptosis .

Study on Cell Lines

A notable study evaluated the cytotoxic effects of this compound on several human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated:

  • MCF-7 Cells : IC₅₀ value of 15 µM after 48 hours of treatment.
  • HeLa Cells : IC₅₀ value of 12 µM after 48 hours of treatment.

These findings suggest that the compound has potent anticancer activity against these cell lines.

Cell LineIC₅₀ (µM)Treatment Duration
MCF-71548 hours
HeLa1248 hours

In Vivo Studies

In vivo studies conducted on murine models have shown that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight for a duration of two weeks.

Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that:

  • LD₅₀ (Lethal Dose) : Greater than 200 mg/kg in rodent models.
  • Side Effects : Minimal adverse effects were observed at therapeutic doses.

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